2-Bromo-3,5-dichlorobenzonitrile
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Overview
Description
2-Bromo-3,5-dichlorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,5-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3,5-dichlorobenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitrile group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Reduction: The primary product is 3,5-dichloroaniline.
Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives, depending on the reaction conditions
Scientific Research Applications
2-Bromo-3,5-dichlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichlorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,4-Dichlorobenzonitrile: Has a different substitution pattern, affecting its chemical properties and reactivity.
2-Bromo-4,6-dichlorobenzonitrile: Similar structure but with different positions of chlorine atoms, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-3,5-dichlorobenzonitrile is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement influences its chemical reactivity, making it suitable for selective reactions and applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
1160574-39-9 |
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Molecular Formula |
C7H2BrCl2N |
Molecular Weight |
250.90 g/mol |
IUPAC Name |
2-bromo-3,5-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |
InChI Key |
WFUAPOVDTWFIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)Cl)Cl |
Origin of Product |
United States |
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